Mivacurium

Descripción general

Descripción

El cloruro de mivacurio es un agente bloqueador neuromuscular de acción corta y no despolarizante. Se utiliza principalmente como relajante muscular esquelético durante procedimientos quirúrgicos y ventilación mecánica. Este compuesto pertenece al grupo de la bencilisoquinolina y se sintetizó por primera vez en 1981 . El cloruro de mivacurio es conocido por su rápida aparición y corta duración de acción, lo que lo hace particularmente útil en la anestesia pediátrica y los procedimientos quirúrgicos cortos .

Métodos De Preparación

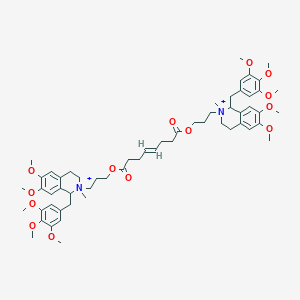

Rutas Sintéticas y Condiciones de Reacción: El cloruro de mivacurio se sintetiza mediante un proceso de reacción de dos pasos. Los materiales de partida incluyen ácido (E)-oct-4-eno-1,8-dioico y ®-(+)-5’-metoxilaudanosina . El primer paso implica la reacción de estos materiales de partida para formar un intermedio, que luego se hace reaccionar para producir cloruro de mivacurio. Las condiciones de reacción típicamente implican el uso de diclorometano como solvente y la adición de sales inorgánicas adecuadas .

Métodos de Producción Industrial: La producción industrial del cloruro de mivacurio implica la extracción del compuesto de una solución acuosa utilizando diclorometano. El diclorometano se evapora luego para obtener un sólido amorfo, que se disuelve en metanol y se vuelve a evaporar para obtener un producto altamente puro . Este método es rentable y adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: El cloruro de mivacurio sufre hidrólisis por colinesterasa plasmática, que es su principal vía metabólica . No sufre degradación de Hoffman, a diferencia de otros agentes bloqueadores neuromusculares .

Reactivos y Condiciones Comunes: La reacción de hidrólisis implica el uso de colinesterasa plasmática como catalizador. Esta enzima descompone el cloruro de mivacurio en sus metabolitos inactivos .

Productos Mayores: Los principales productos formados a partir de la hidrólisis del cloruro de mivacurio son metabolitos inactivos que se excretan del cuerpo .

Aplicaciones Científicas De Investigación

El cloruro de mivacurio tiene varias aplicaciones de investigación científica, particularmente en los campos de la medicina y la farmacología. Se utiliza como complemento de la anestesia general para facilitar la intubación traqueal y proporcionar relajación muscular esquelética durante la cirugía o la ventilación mecánica . Su rápida aparición y corta duración de acción lo hacen especialmente útil en la anestesia pediátrica y los procedimientos quirúrgicos cortos . Además, el cloruro de mivacurio se utiliza en estudios de investigación para comprender la farmacocinética y la farmacodinámica de los agentes bloqueadores neuromusculares .

Mecanismo De Acción

El cloruro de mivacurio ejerce sus efectos uniéndose competitivamente a los receptores colinérgicos en la placa terminal motora, antagonizando así la acción de la acetilcolina . Esto da como resultado un bloqueo de la transmisión neuromuscular, lo que lleva a la relajación muscular. El bloqueo neuromuscular producido por el cloruro de mivacurio se antagoniza fácilmente por los inhibidores de la acetilcolinesterasa, como la neostigmina .

Compuestos Similares:

- Atracurio

- Cisatracurio

- Vecuronium

- Rocuronium

Comparación: El cloruro de mivacurio es único entre los agentes bloqueadores neuromusculares debido a su rápida aparición y corta duración de acción . A diferencia del atracurio y el cisatracurio, el cloruro de mivacurio no sufre degradación de Hoffman y depende principalmente de la colinesterasa plasmática para el metabolismo . Esto lo hace particularmente adecuado para procedimientos quirúrgicos cortos y anestesia pediátrica. Además, el cloruro de mivacurio tiene una potencia menor en comparación con algunos de sus isómeros, como el cisatracurio .

Comparación Con Compuestos Similares

- Atracurium

- Cisatracurium

- Vecuronium

- Rocuronium

Comparison: Mivacurium chloride is unique among neuromuscular-blocking agents due to its rapid onset and short duration of action . Unlike atracurium and cisatracurium, this compound chloride does not undergo Hoffman degradation and relies predominantly on plasma cholinesterase for metabolism . This makes it particularly suitable for short surgical procedures and pediatric anesthesia. Additionally, this compound chloride has a lower potency compared to some of its isomers, such as cisatracurium .

Propiedades

IUPAC Name |

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59?,60?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVYCEVXHALBSC-OTBYEXOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H80N2O14+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048333 | |

| Record name | Mivacurium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1029.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Mivacurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.26e-05 g/L | |

| Record name | Mivacurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Mivacurium binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine. | |

| Record name | Mivacurium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

133814-19-4, 106791-40-6 | |

| Record name | Mivacurium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133814-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mivacurium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133814194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivacurium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mivacurium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mivacurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)

![2-(Chloromethyl)-5-fluorobenzo[d]thiazole](/img/structure/B34655.png)